molecular formula C14H17N5O B5657219 4-methyl-2-[4-(pyrimidin-2-yloxy)piperidin-1-yl]pyrimidine

4-methyl-2-[4-(pyrimidin-2-yloxy)piperidin-1-yl]pyrimidine

Cat. No. B5657219
M. Wt: 271.32 g/mol
InChI Key: XIXGAYFPBJFTAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been widely explored, demonstrating various methodologies and intermediate compounds that contribute to the development of potent inhibitors and other chemical entities. For instance, Zhang et al. (2009) described a practical synthesis of a key intermediate in the preparation of a new class of potent deoxycytidine kinase inhibitors, highlighting the economic efficiency of their process compared to traditional methods (Zhang et al., 2009). Additionally, the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives by Kambappa et al. (2017) involves characterizing the compounds through various analytical techniques, showcasing their anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017).

Molecular Structure Analysis

The study of molecular structures through crystallography provides detailed insights into the arrangement and bonding within molecules. Orozco et al. (2009) examined a salt-type adduct of a related compound, revealing a complex hydrogen-bonding network and the structural implications of these interactions (Orozco et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives have been extensively studied, with researchers investigating various reaction mechanisms and outcomes. The work by Sharma et al. (2012) on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor offers insights into the major routes of metabolism and the metabolic pathways involved (Sharma et al., 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are fundamental to understanding a compound's behavior in various conditions. Investigations into the crystalline structures and physical characteristics of related compounds, like those conducted by Peeters et al. (1993), provide valuable data that aids in the comprehension of the compound's physical attributes (Peeters et al., 1993).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and functional group behavior, are crucial for the application and manipulation of the compound. Studies such as those by Kamei et al. (2005) on new piperidinyl- and tetrahydropyridinyl-pyrimidine derivatives provide a foundation for understanding the chemical behavior and potential utility of these molecules (Kamei et al., 2005).

properties

IUPAC Name

4-methyl-2-(4-pyrimidin-2-yloxypiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-11-3-8-15-13(18-11)19-9-4-12(5-10-19)20-14-16-6-2-7-17-14/h2-3,6-8,12H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXGAYFPBJFTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[4-(pyrimidin-2-yloxy)piperidin-1-YL]pyrimidine

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